1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone
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Overview
Description
1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone is a heterocyclic compound featuring a triazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazines with carboxylic acids, followed by cyclization with amidines . This one-pot approach is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of triazole-based alcohols or amines.
Scientific Research Applications
1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antimicrobial, and anticancer agent
Materials Science: The stability and electronic properties of the triazole ring make this compound useful in the design of advanced materials, such as organic semiconductors and energetic materials.
Industrial Chemistry: The compound’s reactivity and versatility allow for its use in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways . For example, it can act as an inhibitor of kinases or other enzymes critical for cell proliferation and survival. The triazole ring’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,3,5-Trisubstituted 1,2,4-triazoles: Used in various medicinal applications, including antihypertensive and anticancer agents.
Tris[1,2,4]triazolo[1,3,5]triazine: Utilized in the construction of advanced materials.
Uniqueness
1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone stands out due to its specific substitution pattern and the resulting electronic properties
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-(6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7N5O/c1-4-8-6-9-7-3-10(6)11(4)5(2)12/h3H,1-2H3 |
InChI Key |
DKDGOEKEZLUNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CN2N1C(=O)C |
Origin of Product |
United States |
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